Lipophilicity (Computed XLogP3-AA) Differentiates the 2‑Ethylhexyl Analog from Short‑Chain N‑Alkyl‑4‑nitropyrazoles
The target compound exhibits a computed XLogP3-AA of 3.1, which is >2.7 log units higher than 1-methyl-4-nitropyrazole (XLogP3-AA 0.1) and 2.7 log units higher than 1-ethyl-4-nitropyrazole (XLogP3-AA 0.4) [1]. This magnitude of difference indicates a fundamentally different partitioning behavior that can affect solubility, membrane permeability, and extraction characteristics [1].
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 1-Methyl-4-nitropyrazole XLogP3-AA = 0.1; 1-Ethyl-4-nitropyrazole XLogP3-AA = 0.4 |
| Quantified Difference | ΔXLogP3-AA = +3.0 vs. 1-methyl analog; +2.7 vs. 1-ethyl analog |
| Conditions | PubChem computed property by XLogP3 3.0 algorithm |
Why This Matters
A >2.7‑fold logP increase is a decisive factor when selecting an intermediate for reactions or assays that require a lipophilic environment; the methyl or ethyl analog would not provide comparable partitioning.
- [1] PubChem. 1-(2-Ethylhexyl)-4-nitro-1H-pyrazole, CID 50999818; 1-Methyl-4-nitro-1H-pyrazole, CID 19895; 1-Ethyl-4-nitro-1H-pyrazole, CID 12565213. XLogP3-AA values retrieved 2026-05-06. View Source
